5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H4Cl3N3 |
|---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
5,7-dichloroimidazo[1,2-a]pyrimidine;hydrochloride |
InChI |
InChI=1S/C6H3Cl2N3.ClH/c7-4-3-5(8)11-2-1-9-6(11)10-4;/h1-3H;1H |
InChI Key |
RJFZWXDKYCMIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=NC2=N1)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Acylaminoalkylpyrimidine Intermediate
The synthesis begins with the preparation of a substituted acylaminoalkylpyrimidine precursor. A representative pathway involves:
- Acylation of Aminoacetonitrile : Treatment of aminoacetonitrile sulfate with 3,4-dichlorobenzoyl chloride in the presence of sodium carbonate yields an N-acylaminoacetonitrile derivative. This step proceeds at room temperature with vigorous stirring, achieving a 70–80% yield after recrystallization from ethanol.
- Hydrochloride Formation : The acylated product is treated with hydrogen chloride gas in ethanol, followed by neutralization with sodium bicarbonate to isolate the intermediate hydrochloride salt.
- Amidine Synthesis : Reaction of the hydrochloride with ammonia in ethanol generates an amidine derivative, which serves as the critical precursor for cyclization.
Cyclization and Chlorination
The amidine intermediate undergoes cyclization using phosphoryl chloride (POCl₃), which simultaneously introduces chlorine atoms at the 5- and 7-positions of the pyrimidine ring. Key parameters include:
- Temperature : 60–80°C
- Reaction Time : 6–8 hours
- Solvent : Anhydrous ethanol or dichloroethane
This step achieves a 60–65% yield of the imidazo[1,2-a]pyrimidine core, with POCl₃ acting as both a cyclizing agent and chlorinating agent.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Industrial production employs continuous flow reactors to enhance efficiency:
- Residence Time : 30–45 minutes
- Temperature Control : Maintained at 70°C ± 2°C
- Throughput : 5–10 kg/hour
This method reduces byproduct formation and improves yield consistency compared to batch processing.
Purification and Crystallization
The crude product is purified via recrystallization from dimethylformamide (DMF), yielding >98% purity. Key parameters:
- Solvent Ratio : DMF:H₂O (4:1 v/v)
- Cooling Rate : 0.5°C/minute
- Crystal Size : 50–100 μm (optimized for filtration)
Halogenation and Salt Formation
Hydrochloride Salt Preparation
The free base is converted to the hydrochloride salt using gaseous HCl in anhydrous ether:
- HCl Flow Rate : 0.2 L/minute
- Stirring Time : 2 hours
- Yield : 85–90%
The resulting salt exhibits superior stability and solubility compared to the free base.
Comparative Analysis of Synthetic Methods
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 60–65% | 75–80% |
| Purity | 95% | 98% |
| Reaction Time | 8 hours | 45 minutes |
| Scalability | Limited to 5 kg | >50 kg/day |
Mechanistic Insights
Role of Phosphoryl Chloride
POCl₃ facilitates two critical functions:
Regioselectivity Control
The 5,7-dichloro pattern arises from the steric and electronic effects of the 3,4-dichlorobenzoyl group, which directs chlorination to the para positions relative to the imidazole fusion site.
Challenges and Solutions
Byproduct Formation
- Issue : Over-chlorination at the 3-position occurs at temperatures >80°C.
- Solution : Maintain reaction temperature at 70°C and use stoichiometric POCl₃ (1.2 equivalents).
Solvent Selection
- Ethanol vs. Dichloroethane : Ethanol improves solubility of intermediates but requires rigorous drying. Dichloroethane offers better temperature control but complicates waste management.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are typically substituted imidazo[1,2-a]pyrimidine derivatives, where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the original compound.
Scientific Research Applications
5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and drugs.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound derivatives .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Appearance : White to off-white crystalline solid.
- Solubility: Soluble in dimethyl sulfoxide (DMSO) and ethanol; requires heating (37°C) and sonication for full dissolution .
- Storage : Stable at 2–8°C in anhydrous conditions .
Synthetic Routes: The compound is synthesized via cyclization of 2-amino-4,6-dichloropyrimidine under acidic conditions. reports that direct cyclization failed, but alternative methods using HBr/acetic acid followed by POCl₃ treatment achieved successful synthesis (Scheme 43) .
Applications :
Primarily used as a key intermediate in medicinal chemistry, such as in the synthesis of focal adhesion kinase (FAK) inhibitors (e.g., compound 80b ) .
Comparison with Similar Compounds
Structural Analogues of Imidazo[1,2-a]pyrimidine
Table 1: Key Structural and Functional Comparisons
Nucleophilic Substitution :
- 5,7-Dichloroimidazo[1,2-a]pyrimidine undergoes selective substitution at the C5 position due to electronic and steric factors. This contrasts with 5,7-dichloroimidazo[1,2-c]pyrimidine , where reactivity is influenced by the altered ring fusion position .
- 6-Bromoimidazo[1,2-a]pyrimidine HCl shows higher reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro analogues .
Kinase Inhibition :
- 5,7-Dichloroimidazo[1,2-a]pyrimidine derivatives (e.g., FAK inhibitor 80b) exhibit IC₅₀ values in the nanomolar range (≤10 nM) for FAK, surpassing analogues like 5,7-dimethylimidazo[1,2-a]pyrimidine, which show reduced selectivity .
- 5,7-Dihydroxyimidazo[1,2-a]pyrimidine lacks kinase affinity but demonstrates moderate antioxidant activity (EC₅₀ = 45 μM in DPPH assays) .
Antimicrobial Activity :
- 6-Bromoimidazo[1,2-a]pyrimidine HCl derivatives inhibit Staphylococcus aureus (MIC = 8 μg/mL), outperforming chloro analogues due to enhanced lipophilicity .
Biological Activity
5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride (DCIP) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Appearance : Pale-yellow to yellow-brown solid
- Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier
DCIP exhibits its biological effects primarily through interactions with various enzymes and cellular pathways. Notably, it acts as an inhibitor of cytochrome P450 1A2, a crucial enzyme involved in drug metabolism. This inhibition can lead to significant drug-drug interactions, impacting the pharmacokinetics of co-administered medications .
Key Mechanisms:
- Enzyme Inhibition : DCIP inhibits CYP1A2, affecting the metabolism of numerous drugs and xenobiotics.
- Antiproliferative Activity : In cancer cell lines, DCIP has demonstrated the ability to inhibit key signaling pathways that regulate cell growth and survival, leading to reduced proliferation.
- Cell Cycle Regulation : Studies indicate that DCIP may induce cell cycle arrest in certain cancer cells, specifically affecting the G2/M phase .
Biological Activity Overview
The biological activities of DCIP can be categorized into several key areas:
1. Anticancer Activity
DCIP has shown promising results in various cancer models. It influences multiple signaling pathways that are critical for tumor growth and survival.
- Case Study : In vitro studies have demonstrated that DCIP reduces cell viability in leukemia cell lines by modulating pathways associated with apoptosis and cell cycle progression. For instance, treatment with DCIP resulted in a significant decrease in cyclin B1 and CDK1 levels in HCC827 cells .
2. Enzyme Inhibition
As mentioned earlier, one of the primary biological activities of DCIP is its role as an inhibitor of CYP1A2.
- Table 1: Enzyme Inhibition Potency
| Enzyme | IC50 (μM) |
|---|---|
| CYP1A2 | 0.005 |
| Other CYPs | >10 |
This table indicates the potency of DCIP against CYP1A2 compared to other cytochrome P450 enzymes, highlighting its specificity.
3. Antifungal Properties
Some derivatives of DCIP have demonstrated antifungal activity, suggesting potential applications in treating fungal infections.
Pharmacokinetics
The pharmacokinetic profile of DCIP is characterized by high oral bioavailability and significant permeability across biological membranes. This makes it a candidate for oral administration in therapeutic settings.
- Absorption : High gastrointestinal absorption.
- Distribution : Effective penetration through the blood-brain barrier.
- Metabolism : Primarily metabolized by CYP enzymes, particularly CYP1A2.
- Excretion : Renal excretion predominates following metabolism.
Research Findings and Future Directions
Research continues to explore the full range of biological activities associated with DCIP. Several studies are investigating its potential as a therapeutic agent for various cancers and its role in modulating drug metabolism.
Ongoing Studies:
- Investigating the efficacy of DCIP in combination therapies for leukemia.
- Exploring structural modifications to enhance its antifungal properties.
- Evaluating its safety profile in preclinical models to assess potential toxicity.
Q & A
Q. What are the common synthetic routes for 5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves halogenation and cyclization steps. Two primary routes are documented:
- Route 1: Reacting 2-aminopyrimidine derivatives with ethylene halohydrins (e.g., chloro or bromo derivatives) followed by treatment with thionyl chloride to introduce chlorine substituents .
- Route 2: Using 1,2-dibromoethane with 2-aminopyrimidine, followed by sequential treatment with sodium hydroxide and hydrobromic acid to form dihydroimidazopyrimidine intermediates .
Optimization Tips: - Use polar aprotic solvents (e.g., dimethylformamide) under reflux to enhance reaction rates.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to minimize byproduct formation.
- Purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Q. What spectroscopic techniques are recommended for structural characterization, and how do they confirm key functional groups?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺, with isotopic patterns matching chlorine atoms (e.g., m/z 247.0 for C₇H₆Cl₂N₃) .
- IR Spectroscopy:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Label containers with hazard symbols (e.g., corrosive, irritant) .
- Emergency Procedures:
Advanced Research Questions
Q. How can computational methods (e.g., reaction path search algorithms) optimize synthesis design?
Methodological Answer:
Q. How do chlorination patterns influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects: Chlorine at C5 and C7 positions withdraw electron density, activating the pyrimidine ring for nucleophilic attack at C2 or C4.
- Experimental Validation:
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Data Harmonization:
- Mechanistic Studies:
Q. How can reactor design principles improve scalability for gram-to-kilogram synthesis?
Methodological Answer:
- Continuous Flow Systems:
- Process Analytical Technology (PAT):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
